克立硼罗

描述

科学研究应用

克立沙罗尔在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 它作为研究含硼分子的模型化合物。

生物学: 克立沙罗尔用于研究磷酸二酯酶 4 (PDE4) 在细胞过程中的作用.

作用机制

生化分析

Biochemical Properties

Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4) and cytokine release . It inhibits PDE4 with an IC50 value of 0.49 μM . The inhibition of PDE4 by Crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This enzyme is expressed in keratinocytes and immune cells, and Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells .

Cellular Effects

Crisaborole has broad-spectrum anti-inflammatory activity by mainly targeting PDE4 enzyme that is a key regulator of inflammatory cytokine production . As this enzyme is expressed in keratinocytes and immune cells, Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells . It reduces the production of TNF-alpha, a precursor of the inflammation associated with psoriasis, as well as other cytokines, including IL-12 and IL-23, which are proteins believed to be involved in the inflammation process and immune responses .

Molecular Mechanism

The molecular mechanism of Crisaborole involves the inhibition of PDE4, leading to elevated levels of cAMP . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in psoriasis and atopic dermatitis .

Temporal Effects in Laboratory Settings

Crisaborole significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥ 2 years with mild-to-moderate atopic dermatitis . A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of Crisaborole in patients stratified by the number of initial consecutive Crisaborole treatment cycles .

Metabolic Pathways

Crisaborole is substantially metabolized into inactive metabolites . The specific metabolic pathways that Crisaborole is involved in, including any enzymes or cofactors that it interacts with, were not found in the search results.

Transport and Distribution

Crisaborole’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme . This suggests that Crisaborole can be effectively transported and distributed within cells and tissues.

Subcellular Localization

The specific subcellular localization of Crisaborole and any effects on its activity or function were not found in the search results. Given that Crisaborole targets PDE4, an enzyme expressed in keratinocytes and immune cells, it can be inferred that Crisaborole likely localizes to the areas where these cells are present .

准备方法

化学反应分析

克立沙罗尔经历各种化学反应,包括:

氧化和还原: 这些反应对于修饰分子中的官能团至关重要。

取代: 这些反应中常用的试剂和条件包括有机溶剂和催化剂。

相似化合物的比较

克立沙罗尔在 PDE4 抑制剂中是独一无二的,因为它含有硼的结构,这有利于皮肤渗透和与酶的结合 . 类似的化合物包括:

罗氟司特: 用于慢性阻塞性肺疾病。

阿普司特: 用于银屑病关节炎。

依布地拉斯特: 用于克氏病.

生物活性

Crisaborole is a topical medication primarily used for the treatment of atopic dermatitis (AD). As a phosphodiesterase-4 (PDE4) inhibitor, it modulates inflammatory responses by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn regulates the release of pro-inflammatory cytokines. This article delves into the biological activity of crisaborole, highlighting its mechanisms, efficacy, and safety profiles through various studies.

Crisaborole's primary mechanism involves the inhibition of PDE4, an enzyme that breaks down cAMP. By inhibiting PDE4, crisaborole leads to increased levels of cAMP, which has several downstream effects:

- Reduction in Inflammatory Cytokines : Elevated cAMP levels suppress the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-17A. This is crucial in conditions like atopic dermatitis where inflammation is a key feature .

- Impact on Immune Response : Crisaborole has been shown to modulate immune responses by influencing various signaling pathways, including the nuclear factor-kB (NF-kB) pathway, which is critical in inflammatory processes .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of crisaborole in treating atopic dermatitis:

- Pediatric Atopic Dermatitis Study : A 4-week open-label study demonstrated that crisaborole ointment significantly improved symptoms of atopic dermatitis in pediatric patients. The treatment was well-tolerated with minimal adverse effects, primarily localized burning sensations .

- Long-term Safety Study : A long-term safety study involving 517 patients showed that continuous treatment with crisaborole was effective for managing mild to moderate AD over extended periods .

- Combination Therapy : Recent research indicated that combining crisaborole with vitamin D resulted in superior therapeutic effects compared to either treatment alone. This combination significantly reduced inflammation and epidermal hyperkeratosis in a mouse model of allergic contact dermatitis .

Immunological Effects

Crisaborole's immunological effects were further characterized through various analyses:

- Cytokine Profiling : In a study involving mice treated with crisaborole, significant reductions were observed in serum levels of inflammatory markers such as TSLP, iNOS, TNF-α, IL-4, IL-6, and IL-17 when compared to control groups .

- Histological Analysis : Immunohistochemical analyses revealed that treatment with crisaborole led to decreased expression levels of inflammatory mediators like caspase-1 and CCL2 in skin tissues affected by dermatitis .

Comparative Efficacy

The following table summarizes key findings from various studies on crisaborole's efficacy and biological activity:

属性

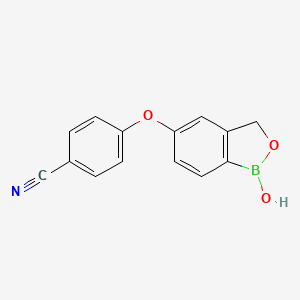

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZAGAREISWJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238231 | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

906673-24-3 | |

| Record name | Crisaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crisaborole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRISABOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。